
2,5-dimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C7H8N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 2,5-dimethylpyrrole with a suitable nitrile source. One common method is the reaction of 2,5-dimethylpyrrole with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,5-dimethylpyrrole and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), in an organic solvent like dichloromethane (CH2Cl2).
Procedure: The 2,5-dimethylpyrrole is dissolved in the solvent, and the base is added to the solution. Cyanogen bromide is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative nitrile sources and reaction conditions may be explored to optimize the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 2,5-dimethyl-1H-pyrrole-3-amine.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
2,5-Dimethyl-1H-pyrrole-3-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for various functional group modifications, enhancing its utility in synthetic pathways.
Synthetic Routes
The synthesis typically involves the reaction of 2,5-dimethylpyrrole with a nitrile source such as cyanogen bromide under basic conditions. This method demonstrates the compound's role in generating diverse derivatives that can be further explored for their chemical properties and biological activities.
Materials Science
Development of Conductive Polymers
In materials science, this compound is being investigated for its potential in developing novel materials such as conductive polymers and organic semiconductors. These materials are crucial for applications in electronics and optoelectronics due to their unique electrical properties.
Material Type | Application | Properties |
---|---|---|
Conductive Polymers | Flexible electronic devices | High conductivity, flexibility |
Organic Semiconductors | Solar cells | Efficient light absorption |
Biological Studies
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives of pyrrole can inhibit the growth of various pathogens and cancer cells.
Case Study: Monoclonal Antibody Production
A notable study demonstrated that a derivative of this compound enhanced monoclonal antibody production in cell cultures. The compound was found to suppress cell growth while increasing glucose uptake and ATP levels in recombinant Chinese hamster ovary (CHO) cells, indicating its potential use in biopharmaceutical manufacturing .
Medicinal Chemistry
Drug Discovery and Development
In medicinal chemistry, this compound is explored as a scaffold for designing new therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for further drug development.
Potential Therapeutic Applications
Research into similar pyrrole compounds has identified them as potential candidates for treating neoplastic diseases and autoimmune disorders due to their ability to modulate biochemical pathways . The exploration of structure-activity relationships has revealed that modifications to the pyrrole framework can significantly enhance biological activity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.
2,4-Dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a different substitution pattern on the pyrrole ring.
Uniqueness
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both methyl groups and a nitrile group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields of research.
Chemical Structure and Properties
This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. Its structural formula can be represented as follows:
This compound exhibits unique reactivity due to the presence of the carbonitrile group, which enhances its potential for various chemical transformations and biological interactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a derivative of this compound was evaluated against several cancer cell lines, including MDA-MB-435 (melanoma) and MDA-MB-468 (breast cancer), demonstrating significant growth inhibition rates of 62.46% and 40.24%, respectively . Another study indicated that compounds bearing the pyrrole structure could serve as effective androgen receptor antagonists in prostate cancer models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that derivatives of this compound exhibited activity against various Gram-positive bacteria . The mechanism underlying this activity is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anti-inflammatory Effects
Research into related pyrrole compounds has shown their ability to inhibit pro-inflammatory cytokine production. For example, amidrazone derivatives containing pyrrole rings displayed significant anti-inflammatory effects by reducing cytokine levels in stimulated cultures . This suggests that this compound may also possess similar anti-inflammatory properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways, particularly in cancer cells.
- Biochemical Pathway Alteration : By modulating key biochemical pathways, it can affect cellular proliferation and survival.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy:
- Absorption : The compound's lipophilicity aids in absorption through biological membranes.
- Metabolism : It undergoes metabolic transformations that may activate or deactivate its biological activity.
- Bioavailability : Studies suggest favorable bioavailability profiles for certain derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-dimethyl-1H-pyrrole-3-carbonitrile, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted pyrroles and nitrile precursors. For example, condensation of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) is a common approach . Intermediate characterization involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and infrared (IR) spectroscopy to confirm functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using MoKα radiation (λ = 0.71073 Å) at 295 K. Structure solution employs direct methods (e.g., SHELXS ), followed by refinement via SHELXL . Key parameters include unit cell dimensions (e.g., monoclinic space group, Å, Å, Å, ) . WinGX is used for data integration and ORTEP for visualizing anisotropic displacement ellipsoids.
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screening includes antioxidant activity via the DPPH radical scavenging assay. A solution of 0.004% DPPH is mixed with the compound (25–100 μg/mL), and absorbance at 517 nm is measured after 30 minutes. Antimicrobial activity is tested using Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., MIC/MBC determination against ATCC strains) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles or disorder) be resolved during refinement?
- Methodological Answer : Discrepancies in bond angles (e.g., O3—C11—C12 = 115.4° vs. O3—C11—C10 = 125.0° ) may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Validate with R-factor convergence (<5%) and check ADPs using WinGX’s validation tools . Cross-validate with Hirshfeld surface analysis to detect weak interactions .
Q. What strategies optimize the synthesis of this compound derivatives under green chemistry conditions?
- Methodological Answer : Replace traditional solvents with deep eutectic solvents (DESs). For example, K2CO3:glycerol (1:2 molar ratio) at 50°C enables efficient cyclization with reduced environmental impact. Monitor reaction progress via thin-layer chromatography (TLC) and purify using ethanol/water recrystallization .
Q. How do substituent variations (e.g., electron-withdrawing groups) affect the compound’s electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Experimentally, introduce electron-withdrawing groups (e.g., –NO2) at the 4-position and compare reaction rates in nucleophilic substitutions. Use cyclic voltammetry to assess redox potentials .
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKTGDBPDVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447094 | |
Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26187-29-1 | |
Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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